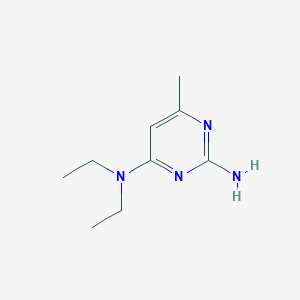
Cuprate(4-), (mu-((3,3'-((3,3'-di(hydroxy-kappaO)(1,1'-biphenyl)-4,4'-diyl)bis(azo-kappaN1))bis(5-amino-4-(hydroxy-kappaO)-2,7-naphthalenedisulfonato))(8-)))bis(2,2'-(imino-kappaN)bis(ethanol-kappaO))di-, lithium trisodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cuprate(4-), (mu-((3,3’-((3,3’-di(hydroxy-kappaO)(1,1’-biphenyl)-4,4’-diyl)bis(azo-kappaN1))bis(5-amino-4-(hydroxy-kappaO)-2,7-naphthalenedisulfonato))(8-)))bis(2,2’-(imino-kappaN)bis(ethanol-kappaO))di-, lithium trisodium is a complex chemical compound with a unique structure
準備方法
The synthesis of this compound involves multiple steps, including the formation of azo bonds and the coordination of copper ions. The reaction conditions typically require controlled temperatures and pH levels to ensure the proper formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azo bonds can be reduced to form amines.
Substitution: The sulfonato groups can participate in substitution reactions with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of this compound involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions.
類似化合物との比較
Compared to other similar compounds, this compound is unique due to its complex structure and the presence of multiple functional groups. Similar compounds include:
- **Cuprate(3-), (mu-(7-(2-(3,3’-di(hydroxy-kappaO)-4’-(2-(2-(hydroxy-kappaO)-1-naphthalenyl)diazenyl-kappaN1)(1,1’-biphenyl)-4-yl)diazenyl-kappaN1)-8-(hydroxy…
- Cuprate 3D-FC41648
These compounds share some structural similarities but differ in their specific functional groups and coordination properties, which can lead to differences in their chemical reactivity and applications.
特性
CAS番号 |
74592-99-7 |
|---|---|
分子式 |
C40H46Cu2LiN8Na3O20S4+4 |
分子量 |
1290.1 g/mol |
IUPAC名 |
lithium;trisodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid;copper;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C32H24N6O16S4.2C4H11NO2.2Cu.Li.3Na/c33-19-11-17(55(43,44)45)5-15-9-25(57(49,50)51)29(31(41)27(15)19)37-35-21-3-1-13(7-23(21)39)14-2-4-22(24(40)8-14)36-38-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-20(34)28(16)32(30)42;2*6-3-1-5-2-4-7;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);2*5-7H,1-4H2;;;;;;/q;;;;;4*+1 |
InChIキー |
AMMIEIGIBXAZCY-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.C(CO)NCCO.C(CO)NCCO.[Na+].[Na+].[Na+].[Cu].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)


![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)




![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)
